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Compound of Interest

Compound Name: Methyl 6-chloro-4-methylnicotinate

CAS No.: 1224464-97-4

Cat. No.: B1391515

Get Quote

Introduction
Methyl 6-chloro-4-methylnicotinate is a substituted pyridine derivative that serves as a key

building block in the synthesis of complex organic molecules, particularly in the fields of

agrochemicals and pharmaceuticals. The precise substitution pattern on the pyridine ring—a

chloro group, a methyl group, and a methyl ester—offers multiple reaction sites for further

chemical modification. Given its role as a critical intermediate, the unequivocal confirmation of

its structure and the rigorous assessment of its purity are paramount to ensure the reliability of

subsequent synthetic steps and the quality of the final product.

This application note provides a comprehensive suite of analytical protocols for the

characterization of Methyl 6-chloro-4-methylnicotinate. It is designed for researchers, quality

control analysts, and drug development professionals, offering not just step-by-step procedures

but also the underlying scientific rationale for each methodological choice. The workflow is

designed to be self-validating, integrating chromatographic techniques for purity assessment

with spectroscopic and elemental analyses for definitive structural elucidation.
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Physicochemical Properties and Structure
A foundational understanding of the molecule's basic properties is essential before

commencing any analytical work.

Property Value Source

IUPAC Name
Methyl 6-chloro-4-

methylpyridine-3-carboxylate
TCI[1]

CAS Number 1224464-97-4 TCI[1]

Molecular Formula C₈H₈ClNO₂ ChemScene[2]

Molecular Weight 185.61 g/mol ChemScene[2]

Appearance
Light yellow to orange

powder/crystal
TCI[1]

Structure:

Figure 1. Chemical Structure of Methyl 6-chloro-4-methylnicotinate.

Chromatographic Analysis for Purity Determination
Chromatographic methods are indispensable for quantifying the purity of chemical

intermediates and identifying any process-related impurities. Both Gas Chromatography (GC)

and High-Performance Liquid Chromatography (HPLC) are suitable, with the choice often

depending on the sample matrix and the nature of expected impurities.

Protocol: Purity Assessment by Gas Chromatography
(GC)
Rationale & Expertise: Gas chromatography is an excellent method for analyzing volatile and

thermally stable compounds like Methyl 6-chloro-4-methylnicotinate. A commercial vendor

confirms its use for purity analysis (>97.0% by GC), indicating good thermal stability under

typical GC conditions[1]. A non-polar capillary column, such as one with a 5% phenyl

polysiloxane stationary phase, is chosen for its versatility and ability to separate compounds
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based on boiling point and polarity differences. Flame Ionization Detection (FID) is selected for

its robustness and wide linear range for carbon-containing compounds.

Experimental Protocol:

Sample Preparation:

Accurately weigh approximately 10 mg of Methyl 6-chloro-4-methylnicotinate.

Dissolve in 10.0 mL of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate to

create a 1 mg/mL stock solution.

Vortex until fully dissolved.

Instrumentation and Conditions:

A summary of the GC-FID conditions is provided in the table below.

Parameter Recommended Setting

Instrument Agilent 8890 GC System or equivalent

Column
HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.25

mm ID, 0.25 µm film

Injector Temperature 250 °C

Injection Volume 1.0 µL

Split Ratio 50:1

Carrier Gas
Helium or Hydrogen, constant flow at 1.2

mL/min

Oven Program
Start at 100 °C, hold for 2 min. Ramp at 15

°C/min to 280 °C, hold for 5 min.

Detector Flame Ionization Detector (FID)

Detector Temperature 300 °C
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Data Interpretation:

The purity is calculated based on the area percent of the main peak relative to the total

area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

The retention time serves as a qualitative identifier under consistent conditions.

Protocol: Purity Assessment by Reverse-Phase HPLC
Rationale & Expertise: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

is a complementary technique, particularly useful for identifying non-volatile or thermally labile

impurities. A C18 column is the workhorse for separating moderately polar compounds. The

mobile phase, consisting of an acetonitrile/water mixture, is chosen to provide adequate

retention and sharp peak shapes. UV detection is highly effective due to the conjugated

pyridine ring system, which exhibits strong chromophoric properties. A wavelength of 254 nm is

a common starting point for aromatic systems.

Experimental Protocol:

Sample and Mobile Phase Preparation:

Sample: Prepare a 0.5 mg/mL solution of the compound in Acetonitrile.

Mobile Phase A: HPLC-grade Water.

Mobile Phase B: HPLC-grade Acetonitrile.

Filter all mobile phases through a 0.45 µm membrane filter and degas prior to use.

Instrumentation and Conditions:
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Parameter Recommended Setting

Instrument Waters Alliance HPLC System or equivalent

Column C18, 4.6 mm x 150 mm, 5 µm particle size

Mobile Phase
Isocratic: 60% Acetonitrile / 40% Water (Adjust

as needed for optimal retention)

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detector UV-Vis Detector

Detection Wavelength 254 nm

Injection Volume 10 µL

Data Interpretation:

Purity is determined using the area percent method as described for GC.

This method is also suitable for method validation studies (e.g., linearity, accuracy,

precision) as per ICH guidelines.

Structural Elucidation and Confirmation
While chromatography confirms purity, it does not prove identity. A combination of

spectroscopic techniques is required for unambiguous structural confirmation.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy
Rationale & Expertise: NMR is the most powerful technique for elucidating the structure of

organic molecules. ¹H NMR provides information on the number and environment of protons,

while ¹³C NMR details the carbon framework. For Methyl 6-chloro-4-methylnicotinate, the

expected signals are well-defined and can be predicted based on known chemical shift

principles and data from analogous structures.[3][4] Deuterated chloroform (CDCl₃) is a

common solvent as it is aprotic and dissolves a wide range of organic compounds.
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Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of CDCl₃ containing 0.03%

v/v Tetramethylsilane (TMS) as an internal standard.

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

Acquisition:

¹H NMR: Acquire at least 16 scans.

¹³C NMR: Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio

(e.g., 1024 scans), using broadband proton decoupling.

Predicted Spectral Data & Interpretation:

Nucleus Predicted Data Rationale

¹H NMR δ ~8.8 (s, 1H, H-2)

Aromatic proton adjacent to

the nitrogen and ester group,

deshielded.

δ ~7.3 (s, 1H, H-5)

Aromatic proton deshielded by

the ring and adjacent chloro

group.

δ ~3.9 (s, 3H, -OCH₃)
Protons of the methyl ester

group.

δ ~2.6 (s, 3H, Ar-CH₃)
Protons of the methyl group

attached to the aromatic ring.

¹³C NMR δ ~165 ppm (C=O) Carbonyl carbon of the ester.

δ ~150-160 ppm (Ar-C)
Aromatic carbons attached to

N and Cl.

δ ~120-145 ppm (Ar-C) Other aromatic carbons.

δ ~52 ppm (-OCH₃) Methyl carbon of the ester.

δ ~20 ppm (Ar-CH₃) Methyl carbon on the ring.
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Protocol: Mass Spectrometry (MS)
Rationale & Expertise: High-Resolution Mass Spectrometry (HRMS) provides an extremely

accurate mass measurement of the molecular ion, which serves to confirm the elemental

formula. Electron Ionization (EI), often coupled with GC, is a hard ionization technique that

provides characteristic fragmentation patterns. Electrospray Ionization (ESI), typically coupled

with LC, is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺.

Experimental Protocol (GC-MS Example):

Instrumentation: Use the same GC conditions as described in Section 3.1, with the outlet

connected to a mass spectrometer.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Expected Data & Interpretation:

Molecular Ion (M⁺): A prominent peak at m/z 185, corresponding to the molecular weight.

The isotopic pattern will be crucial: the presence of a peak at m/z 187 with approximately

one-third the intensity of the m/z 185 peak is the characteristic signature of a single chlorine

atom.

Accurate Mass (HRMS): The calculated exact mass for C₈H₈³⁵ClNO₂ is 185.02436. An

experimental value within 5 ppm of this confirms the molecular formula.

Key Fragments: Expect fragmentation patterns such as the loss of the methoxy group (-

•OCH₃, m/z 154) or the entire ester group (-•COOCH₃, m/z 126).

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy
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Rationale & Expertise: FTIR spectroscopy is a rapid and simple method to confirm the

presence of key functional groups. The spectrum provides a molecular "fingerprint" that is

useful for identity confirmation. Attenuated Total Reflectance (ATR) is a modern technique that

requires minimal sample preparation.[5]

Experimental Protocol:

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation: Identify characteristic absorption bands.

Functional Group
Expected Wavenumber
(cm⁻¹)

Vibration Mode

C-H (Aromatic) 3100 - 3000 Stretch

C-H (Aliphatic) 3000 - 2850 Stretch

C=O (Ester) ~1725 Stretch (Strong, Characteristic)

C=C / C=N (Aromatic Ring) 1600 - 1450 Stretch

C-O (Ester) 1300 - 1100 Stretch

C-Cl 800 - 600 Stretch

Elemental Analysis
Rationale & Expertise: Elemental analysis provides the ultimate confirmation of the mass

percentages of carbon, hydrogen, and nitrogen in the compound, validating the empirical and

molecular formula derived from mass spectrometry.

Protocol:

Submit a pure, dry sample (typically 2-3 mg) to a certified analytical laboratory for CHN+Cl

analysis.

Compare the experimental results to the theoretical values.
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Theoretical Composition for C₈H₈ClNO₂:

Element Theoretical %

Carbon (C) 51.77%

Hydrogen (H) 4.34%

Chlorine (Cl) 19.10%

Nitrogen (N) 7.55%

Oxygen (O) 17.24%

Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values

to be considered a match.

Integrated Analytical Workflow
A logical progression of these analytical techniques ensures a comprehensive and efficient

characterization of Methyl 6-chloro-4-methylnicotinate. The following workflow is

recommended for both newly synthesized batches and routine quality control.
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Purity Assessment

Structural Confirmation

Supplementary Confirmation

GC-FID Purity

NMR (1H, 13C)
Definitive Structure

If Purity >95%

HPLC-UV Purity

If Purity >95%

HRMS
Molecular Formula

FTIR
Functional Groups

Elemental Analysis
Elemental Composition

Final Certificate of Analysis

Sample: Methyl 6-chloro-4-methylnicotinate

Click to download full resolution via product page

Caption: Integrated workflow for comprehensive analysis.
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Conclusion
The analytical protocols detailed in this application note provide a robust framework for the

complete characterization of Methyl 6-chloro-4-methylnicotinate. By integrating

chromatographic techniques for purity assessment with a suite of spectroscopic methods

(NMR, MS, FTIR) and elemental analysis for structural confirmation, researchers and

manufacturers can ensure the identity, purity, and quality of this important chemical

intermediate. Adherence to this multi-faceted approach is critical for achieving reproducible

results in research, development, and manufacturing.

References
Pauwels, E., et al. (n.d.). Simultaneous Determination of Methyl Nicotinate and Three

Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. MDPI. Retrieved from

[Link]

Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid
esters.

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved

from [Link]

PubMed Central. (n.d.). Stability of methylnicotinate in aqueous solution as utilized in the

'niacin patch test'. Retrieved from [Link]

PubMed Central. (n.d.). ATR-FTIR spectroscopy detects alterations induced by organotin(IV)

carboxylates in MCF-7 cells at sub-cytotoxic/-genotoxic concentrations. Retrieved from [Link]
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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